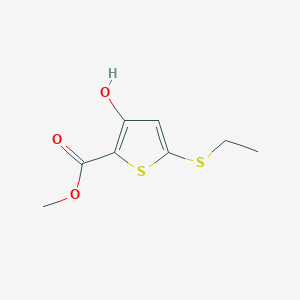
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of an ethylthio group, a hydroxy group, and a carboxylate ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Functional Groups: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the thiophene ring. The hydroxy group can be introduced through hydroxylation reactions, and the carboxylate ester group can be formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The carboxylate ester group can be reduced to form an alcohol.
Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.
Biology: The compound’s unique functional groups make it a valuable intermediate in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The presence of the hydroxy and carboxylate ester groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(methylthio)-3-hydroxythiophene-2-carboxylate: Similar structure but with a methylthio group instead of an ethylthio group.
Methyl 5-(ethylthio)-3-methoxythiophene-2-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester group.
Uniqueness
Methyl 5-(ethylthio)-3-hydroxythiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the ethylthio group enhances its lipophilicity, while the hydroxy and carboxylate ester groups provide sites for further chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C8H10O3S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
methyl 5-ethylsulfanyl-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O3S2/c1-3-12-6-4-5(9)7(13-6)8(10)11-2/h4,9H,3H2,1-2H3 |
InChI Key |
AIGQJEJNMSBLIB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




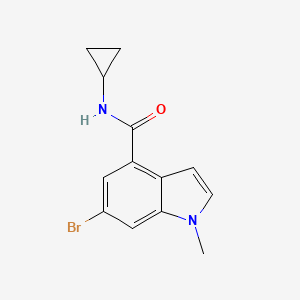
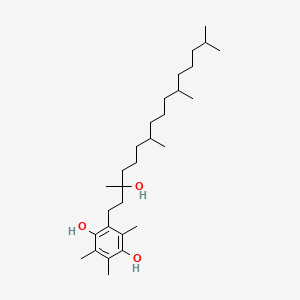
![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)

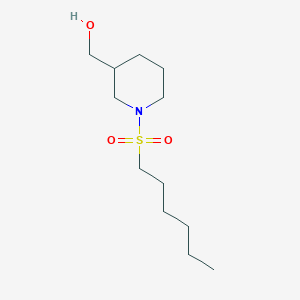

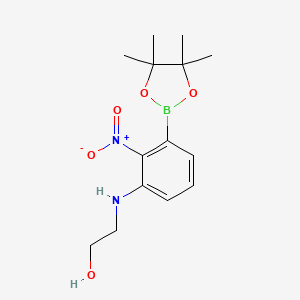


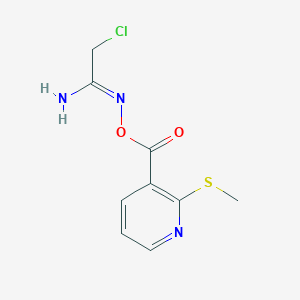
![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
